molecular formula C11H16N6O B2852308 3-(propan-2-yl)-5-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}-1,2,4-oxadiazole CAS No. 2415622-03-4

3-(propan-2-yl)-5-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2852308
CAS No.: 2415622-03-4
M. Wt: 248.29
InChI Key: BLHNYVCIGYZRPB-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-5-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-5-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the triazole and azetidine moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazides with nitriles can form the oxadiazole ring, which can then be further functionalized to introduce the triazole and azetidine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-5-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(propan-2-yl)-5-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound has potential as a therapeutic agent. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of 3-(propan-2-yl)-5-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar chemical properties.

    Azetidine Derivatives: Compounds containing the azetidine ring can have similar reactivity and applications.

    Oxadiazole Derivatives: These compounds share the oxadiazole ring and are used in similar research and industrial applications.

Uniqueness

3-(propan-2-yl)-5-{[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]methyl}-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings. This unique structure provides a distinct set of chemical and biological properties that are not found in other compounds with only one or two of these rings. Its versatility and potential for modification make it a valuable compound for various applications.

Properties

IUPAC Name

3-propan-2-yl-5-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-8(2)11-14-10(18-15-11)7-16-5-9(6-16)17-12-3-4-13-17/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHNYVCIGYZRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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